N-Allyl-N,N-di-n-octylamine
Overview
Description
N-Allyl-N,N-di-n-octylamine is an organic compound characterized by the presence of an allyl group attached to a dioctylamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Allyl-N,N-di-n-octylamine can be synthesized through several methods, including the amination of allylic halides with dioctylamine. One common approach involves the use of palladium-catalyzed allylic amination, where allylic alcohols react with dioctylamine in the presence of a palladium catalyst and a suitable ligand . This reaction typically occurs under mild conditions and can be performed at room temperature.
Industrial Production Methods: In an industrial setting, the production of allyldioctylamine may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of solid catalysts, such as MoO3/TiO2, can enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions: N-Allyl-N,N-di-n-octylamine undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: Reduction reactions can convert the allyl group to saturated alkyl groups.
Substitution: this compound can participate in nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Epoxides, aldehydes, and carboxylic acids.
Reduction: Saturated alkylamines.
Substitution: Various substituted allylamines.
Scientific Research Applications
N-Allyl-N,N-di-n-octylamine has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex amine structures.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, especially in designing molecules that can interact with specific biological targets.
Industry: It is employed in the production of surfactants, lubricants, and other specialty chemicals.
Mechanism of Action
The mechanism by which allyldioctylamine exerts its effects involves interactions with various molecular targets. The allyl group can undergo electrophilic addition reactions, forming covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. Additionally, the dioctylamine moiety can interact with lipid membranes, affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Allylamine: A simpler analogue with a single allyl group attached to an amine.
Diallylamine: Contains two allyl groups attached to an amine.
Triallylamine: Contains three allyl groups attached to an amine.
Uniqueness of N-Allyl-N,N-di-n-octylamine: this compound is unique due to its combination of an allyl group with a dioctylamine structure. This combination imparts distinct chemical properties, such as increased hydrophobicity and the ability to form stable complexes with various substrates. These properties make it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C19H39N |
---|---|
Molecular Weight |
281.5 g/mol |
IUPAC Name |
N-octyl-N-prop-2-enyloctan-1-amine |
InChI |
InChI=1S/C19H39N/c1-4-7-9-11-13-15-18-20(17-6-3)19-16-14-12-10-8-5-2/h6H,3-5,7-19H2,1-2H3 |
InChI Key |
KTTAXOZHFOSJFB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN(CCCCCCCC)CC=C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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